molecular formula C12H18 B1141316 Cyclododeca-1,5,9-triene CAS No. 706-31-0

Cyclododeca-1,5,9-triene

Cat. No.: B1141316
CAS No.: 706-31-0
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-RYMQXAEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Cyclododeca-1,5,9-triene is toxic by skin absorption and ingestion, and it can cause irritation to the skin and eyes . It has been classified with hazard statements H227, H331, and H411 .

Future Directions

Cyclododeca-1,5,9-triene is a precursor in the production of nylon-12 . It’s also used to make other chemicals . The future directions of this compound could involve exploring its potential applications in various industries, including the production of other complex chemical compounds.

Mechanism of Action

The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.

Comparison with Similar Compounds

Cyclododeca-1,5,9-triene is unique among cyclic trienes due to its specific molecular structure and reactivity. Similar compounds include:

This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.

Properties

CAS No.

706-31-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(1Z,5E,9E)-cyclododeca-1,5,9-triene

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+

InChI Key

ZOLLIQAKMYWTBR-RYMQXAEESA-N

Isomeric SMILES

C1/C=C/CC/C=C\CC/C=C/C1

SMILES

C1CC=CCCC=CCCC=C1

Canonical SMILES

C1CC=CCCC=CCCC=C1

boiling_point

447.8 °F at 760 mmHg (USCG, 1999)
240 °C at 101.3 kPa

Color/Form

Colorless
Liquid

density

0.8925 (USCG, 1999) - Less dense than water;  will float
0.89 at 20 °C/20 °C
Density: 0.84 g/cu cm at 100 °C

flash_point

160 °F (USCG, 1999)
71 °C
88 °C closed cup

melting_point

-0.4 °F (USCG, 1999)
-17 °C

physical_description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals.
Colorless liquid;  [CAMEO] Very faintly yellow clear liquid;  [MSDSonline]

Synonyms

(1Z,5E,9E)-Cyclododecatriene;  (E,E,Z)-1,5,9-Cyclododecatriene;  (Z,E,E)-1,5,9-Cyclododecatriene;  1-cis-5-trans-9-trans-Cyclododecatriene;  cis,trans,trans-1,5,9-Cyclododecatriene

vapor_pressure

0.08 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.